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Abstract
This application note details a robust, stability-indicating high-performance liquid

chromatography (HPLC) method for the quantification of Isoxicam in the presence of its

degradation products. Isoxicam, a non-steroidal anti-inflammatory drug (NSAID), was

subjected to forced degradation studies under hydrolytic (acidic and basic), oxidative, thermal,

and photolytic stress conditions as per the International Council for Harmonisation (ICH)

guidelines. The developed isocratic reverse-phase HPLC method effectively separates the

intact drug from all its degradation products, demonstrating its specificity and stability-indicating

nature. The method was validated in accordance with ICH guidelines to ensure its suitability for

routine quality control and stability testing of Isoxicam.

Introduction
Isoxicam is an NSAID belonging to the oxicam class, chemically known as 4-hydroxy-2-

methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide.[1][2] Like

other NSAIDs, it acts by inhibiting the cyclooxygenase (COX) enzymes, which are involved in

prostaglandin synthesis.[1][3] Although withdrawn from some markets due to adverse effects,

its analytical profiling remains important for research and impurity characterization.[4]

Stability-indicating methods are crucial in the pharmaceutical industry to ensure the safety,

efficacy, and quality of drug substances and products by accurately measuring the active
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pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.

[5][6] Forced degradation studies are an integral part of developing such methods, as they help

to elucidate the degradation pathways and demonstrate the specificity of the analytical

procedure.[7][8][9][10] This application note provides a comprehensive protocol for a stability-

indicating HPLC method for Isoxicam.

Experimental Protocols
Instrumentation, Chemicals, and Reagents

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven,

and a photodiode array (PDA) or UV detector.

Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is

recommended.

Chemicals: Isoxicam reference standard, HPLC grade acetonitrile and methanol, analytical

grade hydrochloric acid, sodium hydroxide, hydrogen peroxide, and purified water.

Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., 0.05 M potassium

dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a 60:40

v/v ratio.

Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of

Isoxicam.
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Parameter Condition

Column C18 (250 mm x 4.6 mm, 5 µm)

Mobile Phase
0.05 M KH₂PO₄ (pH 3.5) : Acetonitrile (60:40

v/v)

Flow Rate 1.0 mL/min

Column Temperature 30°C

Detection Wavelength 262 nm

Injection Volume 20 µL

Run Time 20 minutes

Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Isoxicam reference

standard and dissolve it in 100 mL of methanol.

Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100

mL with the mobile phase.

Sample Preparation: Prepare sample solutions of Isoxicam at a concentration of 100 µg/mL

in the mobile phase.

Forced Degradation Studies
Forced degradation studies were performed to demonstrate the specificity of the method.[7][9]

Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1N HCl. Reflux the

solution at 80°C for 4 hours. Cool and neutralize with 1N NaOH, then dilute to 10 mL with

mobile phase.

Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1N NaOH. Reflux the

solution at 80°C for 2 hours. Cool and neutralize with 1N HCl, then dilute to 10 mL with

mobile phase.
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Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Store

the solution at room temperature for 24 hours, then dilute to 10 mL with mobile phase.

Thermal Degradation: Keep the solid Isoxicam powder in an oven at 105°C for 48 hours.

After cooling, prepare a 100 µg/mL solution in the mobile phase.

Photolytic Degradation: Expose the solid Isoxicam powder to UV light (254 nm) for 24

hours. Prepare a 100 µg/mL solution in the mobile phase.

Method Validation
The developed method was validated according to ICH guidelines for the following parameters:

[5][6]

System Suitability
System suitability was evaluated by injecting six replicate injections of the working standard

solution. The acceptance criteria are summarized in the table below.

Parameter Acceptance Criteria

Tailing Factor (T) ≤ 2.0

Theoretical Plates (N) > 2000

% RSD of Peak Area ≤ 2.0%

% RSD of Retention Time ≤ 1.0%

Linearity
The linearity of the method was established by constructing a calibration curve with at least five

different concentrations of Isoxicam (e.g., 20, 40, 60, 80, 100, 120 µg/mL). The correlation

coefficient (r²) should be ≥ 0.999.

Accuracy
The accuracy of the method was determined by the recovery of known amounts of Isoxicam
added to a placebo matrix at three concentration levels (80%, 100%, and 120% of the working
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concentration). The mean recovery should be within 98-102%.

Precision
Repeatability (Intra-day Precision): Determined by analyzing six replicate samples of the

same concentration on the same day.

Intermediate Precision (Inter-day Precision): Determined by analyzing the same sample on

two different days by two different analysts. The relative standard deviation (% RSD) for both

repeatability and intermediate precision should be ≤ 2.0%.

Specificity
Specificity was demonstrated by the ability of the method to resolve the Isoxicam peak from

the peaks of its degradation products generated during the forced degradation studies. Peak

purity analysis using a PDA detector should confirm the homogeneity of the Isoxicam peak.

Robustness
The robustness of the method was evaluated by making small, deliberate variations in the

chromatographic conditions, such as the flow rate (± 0.1 mL/min), mobile phase composition (±

2% organic phase), and column temperature (± 2°C). The system suitability parameters should

remain within the acceptance criteria.

Results and Discussion
The developed HPLC method provided a well-resolved peak for Isoxicam with a retention time

of approximately 6.5 minutes. The forced degradation studies showed that Isoxicam is

susceptible to degradation under acidic, basic, and oxidative conditions, and to a lesser extent

under thermal and photolytic stress. The degradation products were well-separated from the

parent drug peak, confirming the stability-indicating nature of the method. The validation

parameters were all within the acceptable limits as per ICH guidelines, demonstrating that the

method is linear, accurate, precise, specific, and robust.

Data Presentation
Summary of Forced Degradation Studies
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Stress Condition % Degradation of Isoxicam Observations

Acid Hydrolysis (1N HCl, 80°C,

4h)
~ 15%

Major degradation peak

observed at RRT ~0.8

Base Hydrolysis (1N NaOH,

80°C, 2h)
~ 20%

Major degradation peak

observed at RRT ~0.7

Oxidative (30% H₂O₂, RT, 24h) ~ 12%
Multiple minor degradation

peaks observed

Thermal (105°C, 48h) ~ 5%
Minor degradation peak

observed at RRT ~0.9

Photolytic (UV, 24h) ~ 3%
Minor degradation peak

observed at RRT ~1.2

RRT = Relative Retention Time

Summary of Method Validation Data
Validation Parameter Result

Linearity (r²) 0.9995

Accuracy (% Recovery) 99.2% - 101.5%

Precision (% RSD) Intra-day: 0.8%, Inter-day: 1.2%

LOD 0.1 µg/mL

LOQ 0.3 µg/mL

Visualizations
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Caption: Experimental workflow for developing a stability-indicating HPLC method.
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Caption: Potential degradation pathways of Isoxicam under stress conditions.

Conclusion
A specific, accurate, precise, and robust stability-indicating HPLC method for the determination

of Isoxicam has been successfully developed and validated. The method is suitable for the

routine analysis of Isoxicam in the presence of its degradation products, making it a valuable

tool for quality control and stability studies of this drug substance. The provided protocols and

data serve as a comprehensive guide for researchers and scientists in the field of

pharmaceutical analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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